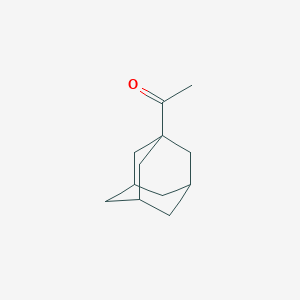

1-Adamantyl methyl ketone

描述

属性

IUPAC Name |

1-(1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACIGVIOAFXPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168059 | |

| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-04-4 | |

| Record name | 1-Acetyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Structural Significance of 1-Adamantyl Methyl Ketone

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Adamantyl Methyl Ketone

Abstract: this compound (CAS: 1660-04-4) is a unique chemical entity characterized by a rigid, three-dimensional adamantane cage linked to a reactive ketone functional group. This structure imparts a combination of high lipophilicity, thermal stability, and steric bulk, making it a highly valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, and reactivity. It further explores its critical role as a key intermediate in the development of pharmaceuticals, most notably antiviral agents, and its broader applications in organic synthesis. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

This compound, also known as 1-acetyladamantane, is a white crystalline solid whose chemical persona is dominated by the adamantane moiety.[1][2][3] The adamantane cage is a perfectly symmetrical, strain-free tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane) that can be viewed as the smallest repeating unit of a diamond-lattice crystal. This "lipophilic bullet" is frequently incorporated into pharmacologically active molecules to enhance their therapeutic profiles.[4]

The strategic placement of the adamantane group in a molecule can:

-

Increase Lipophilicity: Facilitating passage through biological membranes and improving pharmacokinetic properties.[4]

-

Provide Steric Hindrance: Offering metabolic stability by shielding reactive sites from enzymatic degradation.

-

Establish Key Binding Interactions: The bulky, hydrophobic cage can occupy specific pockets in target enzymes or receptors, leading to potent and selective biological activity.[5]

This compound serves as a primary vehicle for introducing this valuable pharmacophore into more complex molecular architectures.[6][7] Its ketone functionality provides a reactive handle for a wide array of chemical transformations, making it an indispensable intermediate in drug discovery and organic synthesis.[1][8][9]

Physicochemical and Thermochemical Properties

The compound is a white crystalline powder with a faint, sweet, ketone-like odor.[1][3][10] It is stable under standard laboratory conditions and is insoluble in water but shows solubility in organic solvents like methanol and chloroform.[1][3][11][12]

| Property | Value | Source(s) |

| CAS Number | 1660-04-4 | [1][13][14] |

| Molecular Formula | C₁₂H₁₈O | [1][13][14] |

| Molecular Weight | 178.27 g/mol | [1][13][14] |

| Appearance | White crystalline powder | [1][2][3] |

| Melting Point | 53-55 °C | [1][2][12][13] |

| Boiling Point | ~250-262 °C (estimated) | [1][2][12] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [10][13] |

| Density | ~1.1 g/cm³ (estimated) | [2] |

| Water Solubility | Insoluble | [1][3][12] |

| Vapor Pressure | 0.011 mmHg at 25°C | [2][12] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The NIST Chemistry WebBook is an authoritative source for its spectral data.[14][15]

| Spectroscopy | Key Features and Expected Peaks | Source(s) |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.1 ppm) and distinct, overlapping signals for the adamantyl cage protons (multiple broad signals, ~1.7-2.0 ppm). | [16] |

| ¹³C NMR | A peak for the carbonyl carbon (>200 ppm), a peak for the methyl carbon, and four distinct signals for the adamantyl cage carbons due to its symmetry. | [16] |

| Infrared (IR) | A strong, characteristic absorption band for the C=O (ketone) stretch, typically around 1700 cm⁻¹. | [14][17] |

| Mass Spec (MS) | The molecular ion peak (M⁺) at m/z = 178. The most prominent peak is often the adamantyl cation fragment at m/z = 135, resulting from the cleavage of the acetyl group. | [14][17] |

Synthesis and Manufacturing

While several methods exist, a prevalent and scalable laboratory synthesis involves the reaction of an activated adamantane carboxylate derivative with an organometallic reagent. The use of adamantane-1-carbonyl chloride and a Grignard reagent is a well-established approach.[18]

Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from adamantane-1-carbonyl chloride and methylmagnesium iodide. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. Using a catalyst like CuCl or AlCl₃ can improve yields and minimize the formation of tertiary alcohol byproducts.[18][19]

Step-by-Step Methodology:

-

Preparation: Under an inert argon atmosphere, dissolve adamantane-1-carbonyl chloride (1 eq.) in anhydrous toluene in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.[18]

-

Catalyst Addition: Add a catalytic amount of aluminum chloride (AlCl₃, ~5 mol%).

-

Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methylmagnesium iodide (2a) (1.1 eq.) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent over-addition, which leads to the formation of tertiary alcohol.[18]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC or GC.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol/water) to yield pure this compound as a white solid.

Caption: Reduction of this compound to its corresponding alcohol.

Applications in Research and Drug Development

This compound's primary value lies in its role as a versatile intermediate for introducing the adamantane scaffold. [6][8]

-

Antiviral Agents: It is a well-documented precursor in the synthesis of Rimantadine, an antiviral drug used against Influenza A. [7][8][12]The synthesis involves a reductive amination or a related pathway starting from the ketone.

-

Enzyme Inhibitors: More recently, derivatives of this compound have been developed as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases like diabetes and obesity. [20]In these structures, the adamantyl ketone core serves as a template that can be modified with various heterocyclic units to optimize potency and pharmacokinetic properties. [20]* General Organic Synthesis: It is a building block for creating a wide range of adamantane-containing molecules for agrochemicals, dyes, and advanced materials where properties like thermal stability are desired. [6][8]

Caption: Role of this compound as a precursor in drug development.

Safety and Handling

This compound is considered an irritant and may be harmful if ingested. [1][11]Standard laboratory safety protocols should be strictly followed.

| Hazard Type | GHS Information | Precautionary Measures |

| Health Hazards | H302: Harmful if swallowed.<[1]br>H315: Causes skin irritation.<[1][12]br>H319: Causes serious eye irritation.<[1][12]br>H335: May cause respiratory irritation. [1][12] | P261: Avoid breathing dust.<[1]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] |

| Handling | Use with adequate ventilation. Minimize dust generation. Wash thoroughly after handling. [11][21] | Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing. [10][11][13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents. [2][3][10][11] | Storage Class 11: Combustible Solids. [13] |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus (SCBA). [10][11] | Thermal decomposition can generate irritating and toxic gases. [10][11] |

Conclusion

This compound is more than a simple ketone; it is a strategic molecular tool. Its unique combination of a bulky, lipophilic adamantane cage and a synthetically versatile ketone function has cemented its importance in modern medicinal chemistry and organic synthesis. From its foundational role in the creation of established antiviral drugs to its application in designing next-generation enzyme inhibitors, this compound continues to empower researchers to develop novel molecules with enhanced stability, bioavailability, and targeted activity. A thorough understanding of its chemical properties, reactivity, and handling is paramount for any scientist looking to leverage the unique advantages of the adamantane pharmacophore.

References

- Chemical Properties of this compound (CAS 1660-04-4). (n.d.). Cheméo. [Link]

- The Versatility of this compound in Organic Synthesis. (n.d.). LookChem. [Link]

- This compound - ChemBK. (2024). ChemBK. [Link]

- RU2380349C1 - this compound synthesis method. (n.d.).

- This compound CAS 1660-04-4. (n.d.). Home Sunshine Pharma. [Link]

- The Synthesis and Derivatives of this compound in Chemical Research. (2025). LookChem. [Link]

- This compound. (n.d.). NIST WebBook. [Link]

- This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 1660-04-4. (n.d.). CAS Common Chemistry. [Link]

- Fáfula, S., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products | Request PDF. (2006).

- Wang, Y., et al. (2012). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 821–825. [Link]

- Synthesis and Reactivity of 3-R-1-Adamantyl Methyl Ketones. (2009). Chemistry of Heterocyclic Compounds. [Link]

- This compound. (n.d.). NIST WebBook. [Link]

- This compound. (n.d.). NIST WebBook. [Link]

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2017). PMC - PubMed Central. [Link]

- Adamantane-based chemotherapeutic drugs and drug candidates. (2023).

Sources

- 1. This compound | 1660-04-4 [chemicalbook.com]

- 2. This compound CAS 1660-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [wap.guidechem.com]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound(1660-04-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 1-金刚烷甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. This compound(1660-04-4) 1H NMR spectrum [chemicalbook.com]

- 17. This compound [webbook.nist.gov]

- 18. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

Introduction: The Adamantane Cage as a Privileged Scaffold

An In-Depth Technical Guide to 1-Adamantyl Methyl Ketone (CAS No. 1660-04-4)

This compound, identified by the CAS number 1660-04-4, is a unique chemical entity characterized by a methyl ketone group attached to a tricyclic adamantane core.[1][2] This structure is more than a mere curiosity; the adamantane cage is a quintessential example of a rigid, lipophilic, and sterically bulky three-dimensional scaffold. These properties are highly sought after in medicinal chemistry and materials science. The adamantane moiety can significantly influence a molecule's pharmacokinetic profile—enhancing its absorption, distribution, metabolism, and excretion (ADME) properties—often by increasing lipophilicity and metabolic stability without introducing significant toxicity.[3][4]

Consequently, this compound is not an end-product but a critical starting material and intermediate for the synthesis of more complex molecules.[5][6] Its most notable application lies in the pharmaceutical industry, where it serves as a key precursor for the synthesis of antiviral drugs, particularly amantadine derivatives like Rimantadine.[6][7][8] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, a validated synthesis protocol with mechanistic insights, its applications, and essential safety protocols.

Physicochemical and Structural Properties

The distinct properties of this compound are a direct consequence of its adamantane framework. It typically presents as a white crystalline powder with a ketone-like odor.[5][9] Its high melting point relative to its molecular weight is indicative of the stable, caged hydrocarbon structure. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 1660-04-4 | [1][2] |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Appearance | White crystalline powder | [5][9] |

| Melting Point | 53-55 °C | [5][10] |

| Boiling Point | ~250.5 °C (rough estimate) | [7] |

| Solubility | Insoluble in water; Soluble in methanol | [5][7] |

| IUPAC Name | 1-(1-Adamantyl)ethanone | [2][11] |

| Synonyms | 1-Acetyladamantane, Methyl 1-adamantyl ketone | [2][10][11] |

| Stability | Stable under normal temperatures and pressures | [9] |

Synthesis Protocol: From Acyl Chloride to Ketone

The synthesis of this compound is most reliably achieved through the reaction of an activated carboxylic acid derivative with an appropriate organometallic reagent. The following protocol details a common laboratory-scale synthesis using adamantane-1-carbonyl chloride and a Grignard reagent. This method is favored for its efficiency and control over side reactions when performed under precise conditions.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for preparing adamantyl ketones.[12][13] The core principle is the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride.

Step 1: Preparation of Adamantane-1-carbonyl chloride

-

To a suspension of adamantane-1-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (SOCl₂, 1.3 eq) dropwise at 70 °C under an inert atmosphere (Argon or Nitrogen).

-

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction releases SO₂ and HCl as gaseous byproducts, driving the reaction to completion. Toluene is a suitable high-boiling, non-protic solvent. An inert atmosphere is crucial to prevent hydrolysis of the moisture-sensitive acyl chloride and any reaction with atmospheric water.

-

-

Stir the reaction mixture at 70 °C for 8 hours.

-

Remove the excess SOCl₂ and toluene under reduced pressure (azeotropic removal) to yield the crude adamantane-1-carbonyl chloride, which can be used directly or purified by crystallization.[12]

Step 2: Grignard Reaction

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of adamantane-1-carbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are critical. Grignard reagents are potent bases and will be quenched by any protic source, including water. THF is an ideal solvent as its etheric oxygen can solvate the magnesium ion of the Grignard reagent, enhancing its reactivity.

-

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium iodide (CH₃MgI, ~1.0 eq) solution dropwise to the stirred acyl chloride solution. Maintain the temperature below 5 °C.

-

Causality: A 1:1 molar ratio is theoretically required. Slow, dropwise addition at low temperature is essential to prevent side reactions. The primary side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would produce a tertiary alcohol. Low temperatures disfavor this over-reaction.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: Saturated NH₄Cl is a weak acid, sufficient to hydrolyze the magnesium alkoxide intermediate and quench any unreacted Grignard reagent without causing acid-catalyzed side reactions.

-

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation to yield a white solid.[14]

Applications in Drug Development and Beyond

The true utility of this compound is realized in its role as a versatile synthetic intermediate.[5][6][8]

1. Antiviral Drug Synthesis: The most prominent application is as a precursor for Rimantadine, an antiviral drug effective against Influenza A. The synthesis involves a reductive amination of the ketone, converting the carbonyl group into an amine. The adamantane cage is crucial for the drug's mechanism of action, which involves blocking the M2 ion channel of the virus, thereby inhibiting viral replication.[4]

2. A Scaffold for Medicinal Chemistry: The adamantane group is considered a "lipophilic bullet" that can carry a pharmacophore to its biological target.[4] Incorporating it into drug candidates can:

-

Enhance Lipophilicity: Improving passage through biological membranes.

-

Increase Metabolic Stability: The rigid, saturated hydrocarbon cage is resistant to metabolic degradation by enzymes like cytochrome P450.

-

Improve Binding Affinity: The defined three-dimensional shape can lead to favorable hydrophobic interactions within a receptor's binding pocket.[3]

Derivatives of this compound are being investigated for a wide range of therapeutic areas, including anticancer, antimicrobial, and central nervous system (CNS) disorders.[3][4]

3. Agrochemicals and Materials Science: The unique structural properties imparted by the adamantane core are also valuable in the development of specialized agrochemicals and high-performance polymers, where thermal stability and rigidity are desired.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is imperative for laboratory safety. While the toxicological properties have not been fully investigated, it is classified as an irritant.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent eye and skin contact.[9]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Minimize dust generation. Wash hands thoroughly after handling.[9][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and ignition sources.[15][16]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical advice.[9]

-

Conclusion

This compound (CAS 1660-04-4) is far more than a simple ketone. Its value is intrinsically linked to the adamantane scaffold it carries—a moiety that confers remarkable properties of lipophilicity, rigidity, and metabolic stability. For researchers in drug discovery and organic synthesis, it represents a powerful and versatile building block, enabling the construction of complex molecules with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

- This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- This compound|1660-04-4-Maohuan Chemical. (n.d.). Maohuan Chemical.

- Chemical Properties of this compound (CAS 1660-04-4) - Cheméo. (n.d.). Cheméo.

- This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- RU2380349C1 - this compound synthesis method - Google Patents. (n.d.). Google Patents.

- This compound - ChemBK. (2024, April 9). ChemBK.

- The Synthesis and Derivatives of this compound in Chemical Research. (2025, October 9). ChemBeo.

- Fáber, Č., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722.

- Synthesis and Reactivity of 3-R-1-Adamantyl Methyl Ketones. (n.d.). Ovid.

- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products | Request PDF. (2025, August 7). ResearchGate.

- Adamantane-based chemotherapeutic drugs and drug candidates. (n.d.). ResearchGate.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central (PMC).

- Methyl Amyl Ketone(MAK) - SAFETY DATA SHEET. (2023, November 15). Comet Chemical.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1660-04-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound(1660-04-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 10. This compound|1660-04-4-Maohuan Chemical [bschem.com]

- 11. This compound (CAS 1660-04-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 13. researchgate.net [researchgate.net]

- 14. RU2380349C1 - this compound synthesis method - Google Patents [patents.google.com]

- 15. cometchemical.com [cometchemical.com]

- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to 1-Adamantyl Methyl Ketone: Properties, Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl methyl ketone, with a molecular weight of 178.27 g/mol , is a fascinating and sterically hindered ketone that has carved out a significant niche in the landscape of organic synthesis and medicinal chemistry. Its rigid, three-dimensional adamantane cage imparts unique physicochemical properties to molecules, making it a valuable building block in the design of novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to detailed analytical protocols and key applications, with a particular focus on its pivotal role in the development of antiviral drugs.

Physicochemical Properties and Molecular Structure

This compound, also known by its IUPAC name 1-(Adamantan-1-yl)ethanone, is a white crystalline solid with a characteristic ketone odor.[3][4] It is stable under normal laboratory conditions and exhibits insolubility in water, while being soluble in organic solvents such as methanol and chloroform.[3][4][5] The bulky adamantyl group sterically shields the adjacent carbonyl group, influencing its reactivity and the stereochemical outcomes of its reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 178.27 g/mol | |

| Molecular Formula | C₁₂H₁₈O | |

| CAS Number | 1660-04-4 | |

| Melting Point | 53-55 °C | [4] |

| Boiling Point | 262 °C | [3] |

| Appearance | White crystalline powder | [3][4][5] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [3][5] |

| Water Solubility | Insoluble | [3][4][5] |

| Heat of Combustion | -6912 kJ/mol | [3] |

| Heat of Vaporization | 50.0 kJ/mol | [3] |

The molecular structure of this compound is characterized by the attachment of an acetyl group to one of the four equivalent bridgehead positions of the adamantane cage. This unique geometry is the source of its distinct properties.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the availability of starting materials and desired scale.

Friedel-Crafts Acylation of Adamantane

A common and direct approach is the Friedel-Crafts acylation of adamantane. In this electrophilic aromatic substitution-type reaction, adamantane reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[6][7]

Reaction Scheme:

Adamantane + Acetyl Chloride (in the presence of AlCl₃) → this compound + HCl

The mechanism involves the formation of a highly reactive acylium ion (CH₃CO⁺) through the interaction of the acetyl chloride with the Lewis acid. The adamantane then acts as a nucleophile, attacking the acylium ion to form a carbocation intermediate, which subsequently loses a proton to yield the final product. The use of a robust Lewis acid is crucial to facilitate the formation of the acylium ion.

Caption: Workflow for the Friedel-Crafts acylation of adamantane.

From Adamantane-1-carbonyl chloride

An alternative and often high-yielding method involves the reaction of adamantane-1-carbonyl chloride with an appropriate organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organocadmium reagent.[8]

Reaction Scheme:

Adamantane-1-carbonyl chloride + CH₃MgBr → this compound + MgBrCl

This nucleophilic acyl substitution proceeds via the attack of the nucleophilic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the acid chloride. The choice of a less reactive organometallic reagent, like dimethylcadmium (prepared in situ from cadmium chloride and methylmagnesium bromide), can be advantageous as it is less prone to side reactions, such as addition to the ketone product to form a tertiary alcohol.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is relatively simple and characteristic. The methyl protons of the acetyl group typically appear as a sharp singlet at around 2.1 ppm. The protons of the adamantyl cage give rise to a set of broad, overlapping multiplets in the region of 1.7-2.0 ppm, consistent with the highly symmetric and rigid structure of the adamantane core.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. The carbonyl carbon of the ketone is readily identified by its characteristic downfield shift, typically appearing around 212 ppm. The methyl carbon of the acetyl group resonates at approximately 28 ppm. The adamantane cage exhibits four distinct signals corresponding to the quaternary carbon attached to the acetyl group, the methine carbons, and the two sets of non-equivalent methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions include those for C-H stretching of the adamantyl and methyl groups in the 2850-2950 cm⁻¹ region and C-H bending vibrations at lower wavenumbers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct molecular ion peak (M⁺) at m/z 178. The most prominent peak in the spectrum is often the base peak at m/z 135, which corresponds to the adamantyl cation formed by the loss of the acetyl group. This fragmentation is highly favored due to the exceptional stability of the tertiary adamantyl carbocation. Another significant fragment is observed at m/z 43, corresponding to the acylium ion [CH₃CO]⁺.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of this compound due to its volatility. A typical method would employ a non-polar or medium-polarity capillary column (e.g., HP-5ms).

Table 2: Representative GC-MS Protocol for this compound Analysis

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 70 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (70 eV) |

| Scan Range | 40-300 m/z |

High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for quantitative analysis without the need for high temperatures, reversed-phase HPLC with UV detection is a suitable alternative. Since the ketone functionality has a weak chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detectability for trace analysis. However, for purity assessment at higher concentrations, direct analysis is often sufficient.

Table 3: Representative HPLC Protocol for Adamantane Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm (for direct analysis) or a higher wavelength if derivatized |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Applications in Drug Development and Organic Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of the antiviral drug rimantadine .[1][9] Rimantadine is an α-methyl-1-adamantanemethylamine hydrochloride that has been used for the prophylaxis and treatment of influenza A virus infections.

The synthesis of rimantadine from this compound typically involves a reductive amination reaction. The ketone is first reacted with an amine source, such as ammonia or hydroxylamine, to form an imine or oxime intermediate, which is then reduced to the corresponding primary amine.

Caption: Synthetic pathway from this compound to rimantadine.

Beyond its role in the synthesis of rimantadine, this compound is a versatile building block for the introduction of the lipophilic and rigid adamantyl moiety into other biologically active molecules.[1][2] The adamantane cage can enhance the metabolic stability and improve the pharmacokinetic profile of a drug candidate by preventing enzymatic degradation. Its derivatives have been explored for a range of therapeutic targets.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact, the affected area should be washed thoroughly with water. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug development. Its unique structural features, stemming from the bulky and rigid adamantane core, make it a valuable precursor for a range of important molecules, most notably the antiviral agent rimantadine. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methodologies, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting. The continued exploration of adamantane-containing compounds promises to yield new therapeutic agents and materials with novel properties.

References

- ChemBK. This compound. (2024-04-09).

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.

- Cheméo. Chemical Properties of this compound (CAS 1660-04-4).

- Klusak, V., et al. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

- ResearchGate. Liquid chromatography of adamantane derivatives. (2025-08-05).

- NIST. This compound.

- The Synthesis and Derivatives of this compound in Chemical Research. (2025-10-09).

- NIST. This compound.

- NIH. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023-11-16).

- TSI Journals. A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Interpretation of mass spectra.

- PubMed. Synthesis and antiviral activity of metabolites of rimantadine. (1990-07).

- NIST. This compound.

- ResearchGate. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. (2025-08-07).

- Journal of Medicinal Chemistry. Synthesis and antiviral activity of metabolites of rimantadine.

- PubMed. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. (2013-05).

- ResearchGate. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2025-08-07).

- NIH. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.

- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-02-26).

- NIH. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling.

- Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones.

- Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.

- Oregon State University. 13C NMR Chemical Shifts.

- NIST. This compound.

- SpectraBase. BIS-(1-ADAMANTYL)-KETONE - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- InstaNANO. FTIR Functional Group Database Table with Search.

- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08).

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29).

- Scribd. Analytical Methods for Ketones.

- ResearchGate. Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. (2025-08-06).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(1660-04-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 4. This compound | 1660-04-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 9. Synthesis and antiviral activity of metabolites of rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 1-Adamantyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Defined Melting Point

1-Adamantyl methyl ketone, a key intermediate in the synthesis of pharmaceuticals such as the antiviral drug Rimantadine, is a compound whose physical properties are of paramount importance for its application in medicinal chemistry and materials science.[1] Its rigid, cage-like adamantane core imparts unique characteristics like thermal stability and lipophilicity to molecules.[1] Among its physical properties, the melting point serves as a critical indicator of purity and identity. An accurate and sharp melting point range is indicative of a highly pure compound, while a broad or depressed melting range often suggests the presence of impurities.[2] This guide provides a comprehensive overview of the melting point of this compound, including reported values, factors influencing this physical constant, and a detailed protocol for its accurate determination.

Reported Melting Point Values for this compound

This compound is typically described as a white crystalline powder.[3][4] The majority of chemical suppliers and databases report a consistent melting point range for this compound. However, variations in reported values exist, underscoring the importance of standardized and careful experimental technique.

| Melting Point Range (°C) | Purity/Assay | Source(s) |

| 53-55 | 99% | Sigma-Aldrich[5] |

| 53-55 | ≥98.0% | Home Sunshine Pharma[6] |

| 53-55 | Not Specified | ChemBK[7], Maohuan Chemical[8], ChemicalBook[3][4] |

| 53.0-56.0 | >98.0%(GC) | TCI America, TCI India |

| 116.0-119.0 | Not Specified | GetChem Co., Ltd. |

Note: The value of 116.0-119.0°C appears to be an outlier and may represent a different crystalline form or a different substance altogether.

Factors Influencing the Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical constant is influenced by several factors:

-

Purity: The presence of even small amounts of soluble impurities will typically cause a depression in the melting point and a broadening of the melting range.[2][9] This is a colligative property, dependent on the mole fraction of the impurity.

-

Crystalline Structure (Polymorphism): Organic molecules can sometimes crystallize in more than one distinct crystal lattice, a phenomenon known as polymorphism. Different polymorphs of the same compound will have different melting points. While there is no widespread reporting of polymorphism for this compound in the gathered sources, it remains a theoretical possibility that could account for significant variations in observed melting points.

-

Heating Rate: During melting point determination, a slow and controlled heating rate (typically 1-2 °C per minute) is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[2] A rapid heating rate can lead to an erroneously high and broad melting range.

-

Sample Preparation: The sample should be finely powdered and tightly packed into the capillary tube to ensure uniform heat transfer.[10]

Synthesis and Purification Considerations

The method of synthesis and subsequent purification of this compound can significantly impact its purity and, consequently, its melting point. Common synthetic routes involve the reaction of 1-adamantanecarboxylic acid or its derivatives with organometallic reagents. For instance, one patented method describes the reaction of 1-adamantanecarboxylic acid with acetic acid in the gas phase over a metal oxide catalyst.[11] Another approach involves the reaction of adamantane-1-carbonyl chloride with a Grignard reagent.[12]

Purification is often achieved through vacuum distillation or recrystallization.[11] The choice of solvent for recrystallization is critical for obtaining a high-purity product. The final product should be thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the steps for the precise measurement of the melting point of this compound using a standard capillary melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Thermometer (calibrated)

Step-by-Step Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound on a clean, dry surface.

-

If the sample is not already a fine powder, gently grind it using a mortar and pestle or the flat side of a spatula.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until the packed sample is approximately 2-3 mm high.[10]

-

-

Loading the Apparatus:

-

Carefully place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination of Approximate Melting Point (Rapid Scan):

-

If the approximate melting point is unknown, set the apparatus to a rapid heating rate (e.g., 10-15 °C per minute).

-

Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely liquid. This will provide a rough melting range.

-

-

Accurate Melting Point Determination (Slow Scan):

-

Allow the apparatus to cool to at least 10-15 °C below the previously determined approximate melting point.

-

Use a fresh sample in a new capillary tube.

-

Set the heating rate to a slow and steady 1-2 °C per minute.[2]

-

Carefully observe the sample as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (T2).

-

The melting point range is reported as T1-T2.

-

-

Repeat for Confirmation:

-

For reliable results, repeat the accurate melting point determination with a fresh sample. The results should be reproducible within one degree.

-

Workflow for Accurate Melting Point Determination

Caption: Workflow for the accurate determination of the melting point of a solid organic compound.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| Broad Melting Range (>2°C) | Impure sample, rapid heating rate, poor heat transfer (sample not packed well). | Purify the sample (e.g., by recrystallization), repeat with a slower heating rate, ensure the sample is finely powdered and tightly packed. |

| Melting Point Lower than Expected | Impure sample. | Purify the sample. |

| Sample Sublimes or Decomposes | The compound may be unstable at its melting point. | Use a sealed capillary tube. Note the decomposition temperature. |

| Inconsistent Results | Thermometer not calibrated, inconsistent heating rate, variations in sample packing. | Calibrate the thermometer, use a consistent and slow heating rate, ensure uniform sample packing for each measurement. |

Conclusion

The melting point of this compound is a fundamental physical property that is crucial for its identification and quality control in research and industrial settings. A sharp melting range, typically observed around 53-55 °C, is a strong indicator of high purity.[5][6][7][8] Deviations from this range warrant further investigation into the sample's purity and potential polymorphism. By adhering to a meticulous experimental protocol, researchers and drug development professionals can ensure the accuracy and reliability of their melting point data, which is essential for the successful application of this important chemical intermediate.

References

- This compound CAS 1660-04-4 - Home Sunshine Pharma. (n.d.).

- This compound - ChemBK. (2024-04-09).

- This compound|1660-04-4-Maohuan Chemical. (n.d.).

- RU2380349C1 - this compound synthesis method - Google Patents. (n.d.).

- 1660-04-4 - CAS Common Chemistry. (n.d.).

- Chemical Properties of this compound (CAS 1660-04-4) - Cheméo. (n.d.).

- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006).

- The Synthesis and Derivatives of this compound in Chemical Research. (2025-10-09).

- experiment (1) determination of melting points. (2021-09-19).

- Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.).

- Experiment 1 - Melting Points. (n.d.).

- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products | Request PDF - ResearchGate. (2025-08-07).

Sources

- 1. nbinno.com [nbinno.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. This compound(1660-04-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 4. This compound | 1660-04-4 [chemicalbook.com]

- 5. 1-金刚烷甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS 1660-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chembk.com [chembk.com]

- 8. This compound|1660-04-4-Maohuan Chemical [bschem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. RU2380349C1 - this compound synthesis method - Google Patents [patents.google.com]

- 12. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

1-Adamantyl methyl ketone boiling point

An In-Depth Technical Guide to the Boiling Point of 1-Adamantyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS 1660-04-4), a key intermediate in pharmaceutical synthesis. Moving beyond a simple statement of the value, this document delves into the underlying physicochemical principles that govern its phase transition from liquid to gas. We will explore the influence of its unique molecular architecture, detailing the interplay of intermolecular forces. Furthermore, a validated experimental protocol for boiling point determination is presented, ensuring scientific rigor and reproducibility for researchers in the field. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by verifiable data.

Physicochemical Profile of this compound

This compound presents as a white crystalline powder at standard conditions[1][2][3][4]. Its rigid, cage-like adamantane moiety imparts distinct physical properties that are crucial for its handling, purification, and reaction chemistry. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1660-04-4 | [2][5] |

| Molecular Formula | C₁₂H₁₈O | [2][6] |

| Molecular Weight | 178.27 g/mol | [2][5] |

| Appearance | White crystalline powder | [1][2][3][4] |

| Melting Point | 53-55 °C (lit.) | [2][3] |

| Boiling Point | 262.3 °C at 760 mmHg | [2][3] |

| Density | ~1.1 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in methanol | [4][6] |

Theoretical Framework: Intermolecular Forces and Molecular Structure

The boiling point of a compound is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For this compound, these forces are a composite of two primary types: London dispersion forces and dipole-dipole interactions.

The Dominance of London Dispersion Forces

The most significant contributor to the high boiling point of this molecule is the adamantyl group itself. Adamantane (C₁₀H₁₆) is the simplest diamondoid, a perfectly rigid and strain-free cage of carbon atoms[7]. This large, non-polar structure results in a substantial molecular surface area and a high number of electrons (114).

-

Causality: London dispersion forces arise from temporary, fluctuating dipoles in molecules. The strength of these forces scales directly with the size of the electron cloud and the surface area available for interaction. The bulky adamantyl cage provides an extensive surface for intermolecular contact, leading to powerful, cumulative London dispersion forces that require significant thermal energy to overcome. This is why its boiling point is substantially higher than that of linear ketones with a similar molecular weight.

The Role of the Carbonyl Group (C=O)

The ketone functional group introduces a permanent dipole moment into the molecule. The oxygen atom is more electronegative than the carbon atom, creating a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon[8][9].

-

Causality: This polarity leads to dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of a neighboring molecule. While stronger than the dispersion forces in small molecules, in the case of this compound, these dipole-dipole attractions are a secondary, albeit important, contributor compared to the massive dispersion forces of the adamantyl scaffold. They are, however, the reason the boiling point is higher than that of a non-polar hydrocarbon of identical size and shape[10][11]. Unlike alcohols, ketones cannot act as hydrogen bond donors, meaning their boiling points are generally lower than alcohols of comparable molecular weight[8][9][10].

Standard Protocol for Experimental Boiling Point Determination

The accurate determination of a boiling point for a solid compound like this compound requires careful experimental technique. The distillation method is a robust and reliable approach.

Methodology

-

Apparatus Assembly: Assemble a standard micro-distillation apparatus. Ensure all glassware is clean and dry. A heating mantle connected to a variable transformer is the preferred heat source for precise temperature control.

-

Sample Preparation: Place a sufficient quantity of this compound (typically 2-3 g) into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This placement ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the definition of the boiling point.

-

Heating and Distillation: Begin heating the flask gently. As the substance melts and then boils, the vapor will rise and enter the condenser. The temperature will climb and then stabilize.

-

Data Recording: Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the observed boiling point. It is critical to record the ambient atmospheric pressure at the time of the experiment.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction must be applied to normalize the boiling point to standard pressure.

Experimental Workflow Diagram

Sources

- 1. This compound(1660-04-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 2. This compound CAS 1660-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound|1660-04-4-Maohuan Chemical [bschem.com]

- 4. This compound | 1660-04-4 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. ncert.nic.in [ncert.nic.in]

- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Foreword: Understanding the Critical Role of Solubility for a Unique Moiety

An In-Depth Technical Guide to the Solubility of 1-Adamantyl Methyl Ketone for Researchers and Drug Development Professionals

As a Senior Application Scientist, I have frequently encountered the adamantane moiety in projects ranging from antiviral drug development to advanced polymer science. Its rigid, three-dimensional structure offers a unique scaffold that can enhance the lipophilicity and metabolic stability of a parent molecule—a highly desirable trait in medicinal chemistry.[1][2] However, this same lipophilicity, which makes it so attractive, presents a fundamental challenge: solubility.

This compound (CAS: 1660-04-4) is a pivotal building block for incorporating this cage-like structure.[3][4] It serves as a key intermediate in the synthesis of antiviral agents like rimantadine, a derivative of amantadine.[3][5] The success of any synthesis, purification, or formulation process involving this compound hinges on a thorough understanding of its solubility profile. This guide is designed to provide not just data, but a foundational understanding of the principles governing the solubility of this compound, the rationale behind experimental choices for its measurement, and a robust protocol for its determination in your own laboratory settings.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The defining feature of this compound is the juxtaposition of a large, nonpolar hydrocarbon cage with a polar ketone functional group. This duality governs its interactions with various solvents.

The adamantane core is exceptionally stable and lipophilic, a "diamondoid" structure that creates weak intermolecular interactions.[6][7] This nonpolar bulk dominates the molecule's character, predicting poor solubility in polar solvents like water.[6][8] Conversely, the carbonyl (C=O) group introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.[9][10] However, the sheer size of the adamantyl group sterically hinders the ketone's influence, making the overall molecule predominantly nonpolar.

| Property | Value | Source(s) |

| CAS Number | 1660-04-4 | [11] |

| Molecular Formula | C₁₂H₁₈O | [5][12] |

| Molecular Weight | 178.27 g/mol | [5][11] |

| Appearance | White crystalline powder with a ketone odor | [5][13] |

| Melting Point | 53-55 °C (lit.) | [11][12][14] |

| Water Solubility | Insoluble | [5][12][13] |

| Known Solubilities | Soluble in methanol (very faint turbidity), Slightly soluble in Chloroform | [5][12] |

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for understanding solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar, cage-like adamantane structure is expected to interact favorably with nonpolar solvents through van der Waals forces. Therefore, high solubility is predicted in these solvents.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess a dipole moment that can interact with the ketone group of the solute. While the large nonpolar adamantane group remains the dominant factor, moderate to good solubility can be expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the lone pairs on the ketone's oxygen atom.[10] Existing data confirms solubility in methanol.[5][12] However, as the alkyl chain of an alcohol solvent increases, its polarity decreases, which may enhance solubility by better accommodating the nonpolar adamantane cage.

-

Aqueous Solutions (e.g., Water, Buffers): The molecule's inability to overcome the strong hydrogen bonding network of water, coupled with its large hydrophobic surface area, renders it practically insoluble in water.[8][13] This is a common characteristic of adamantane and its derivatives.[15][16]

The temperature dependence of solubility for adamantane derivatives in organic solvents is generally positive; solubility increases with temperature as the dissolution process is typically endothermic.[8][17]

Quantitative Solubility Data

While qualitative descriptors are useful, precise quantitative data is essential for process development, such as determining solvent volumes for reaction slurries or selecting an appropriate solvent system for crystallization. Comprehensive quantitative solubility data for this compound is not widely published, underscoring the need for direct experimental determination.

The table below outlines key solvent classes relevant to the compound's use in organic synthesis and pharmaceuticals. It serves as a template for data to be generated using the protocol described in the next section.

| Solvent | Solvent Type | Predicted Solubility Level | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Very Low | To Be Determined |

| Methanol | Polar Protic | Moderate / High | To Be Determined |

| Ethanol | Polar Protic | High | To Be Determined |

| Isopropanol | Polar Protic | High | To Be Determined |

| Acetone | Polar Aprotic | High | To Be Determined |

| Ethyl Acetate | Polar Aprotic | High | To Be Determined |

| Dichloromethane | Halogenated | High | To Be Determined |

| Toluene | Aromatic | High | To Be Determined |

| n-Hexane | Nonpolar | Moderate / High | To Be Determined |

| 1-Octanol | Amphiphilic | High | To Be Determined |

Note: 1-Octanol is included as it is a standard solvent for determining partition coefficients (LogP), a critical parameter in drug development.

Experimental Protocol: Isothermal Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method.[15][18] This method is recommended by authoritative bodies like IUPAC for its reliability.[19] The protocol described below is a self-validating system designed to ensure that true equilibrium is reached and measured accurately.

Causality Behind Experimental Choices:

-

Using Excess Solid: This is the most critical aspect of the experiment. The presence of undissolved solid at the end of the equilibration period is the only visual confirmation that the solution is truly saturated and in equilibrium with the solid phase.

-

Controlled Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature (isothermal) is crucial for obtaining reproducible and thermodynamically valid data.[19]

-

Sufficient Agitation Time: A period of 24-48 hours is typically chosen to ensure that the system reaches equilibrium. For highly crystalline or poorly soluble compounds, this extended time allows the dissolution process, which can be kinetically slow, to complete. Shorter times risk measuring a concentration that is still increasing.

-

Filtration: A syringe filter (e.g., 0.22 µm PTFE) is used to separate the saturated liquid phase from the solid phase without causing temperature changes or solvent evaporation. This ensures that only the dissolved solute is analyzed.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound (e.g., ~100-200 mg) to several 4 mL glass vials. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired analytical-grade solvent.

-

Securely cap the vials with PTFE-lined caps to prevent any solvent loss via evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the target temperature (e.g., 25.0 °C).

-

Agitate the vials at a constant speed for 24-48 hours. It is advisable to test multiple time points (e.g., 24, 36, and 48 hours) for a new system to confirm that the measured concentration no longer changes, thus verifying equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe. This is crucial to remove any microscopic solid particles.

-

Discard the first ~0.2 mL of filtrate to saturate the filter material and avoid adsorption effects.

-

Dispense a precise volume of the remaining filtrate into a pre-weighed volumetric flask.

-

Reweigh the flask to determine the mass of the collected solution, which allows for conversion between molarity and molality.[20]

-

Dilute the sample with a suitable solvent (often the mobile phase for the chosen analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID detection.

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as g/100 mL, mg/mL, or mol/L (Molarity).

-

Workflow Visualization

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion: From Data to Application

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. Its predominantly nonpolar nature, dictated by the bulky adamantane cage, results in poor aqueous solubility but favorable solubility in a range of common organic solvents.[8][12] For researchers in process chemistry and drug development, relying on qualitative statements is insufficient. The robust, self-validating isothermal shake-flask protocol provided herein offers a clear pathway to generating the precise, quantitative data needed for informed decision-making. This data is paramount for optimizing reaction conditions, designing efficient purification and crystallization protocols, and laying the groundwork for successful formulation development.

References

- ChemBK. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]

- Solubility of Things. Adamantane. [Link]

- Perlovich, G. L., Volkova, T. V., Sharapova, A. V., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-94. [Link]

- Stanimirovic, B., et al. (2020). Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives.

- Maohuan Chemical. This compound|1660-04-4. [Link]

- Kotlarska, K., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 27(20), 7027. [Link]

- Perlovich, G. L., Volkova, T. V., Sharapova, A. V., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. PubMed. [Link]

- EMBIBE. (2023). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. [Link]

- The Versatility of this compound in Organic Synthesis. [Link]

- Wikipedia. Adamantane. [Link]

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]

- Csonka, R., et al. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(5), 656. [Link]

- Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1660-04-4 [chemicalbook.com]

- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. embibe.com [embibe.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound 99 1660-04-4 [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. This compound(1660-04-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 14. This compound|1660-04-4-Maohuan Chemical [bschem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectrum of 1-Adamantyl Methyl Ketone

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-adamantyl methyl ketone (C₁₂H₁₈O)[1][2][3], a molecule distinguished by its bulky, three-dimensional adamantane cage and a simple ketone functional group. Understanding its vibrational spectroscopy is crucial for researchers in medicinal chemistry and materials science, where the adamantane moiety is often incorporated to enhance lipophilicity, thermal stability, and pharmacological properties. This document will delve into the theoretical basis for its spectral features, provide a detailed interpretation of its characteristic absorption bands, and outline a robust protocol for acquiring a high-quality spectrum.

Introduction: The Vibrational Signature of a Caged Ketone

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. These frequencies are highly characteristic of the types of bonds and functional groups present, making IR spectroscopy an indispensable tool for structural elucidation and compound identification.

This compound presents a fascinating case study. Its spectrum is dominated by the features of two distinct components: the rigid, saturated, diamondoid structure of the adamantyl group and the polar carbonyl group of the methyl ketone. The interpretation of its spectrum, therefore, involves identifying the characteristic signals from each of these parts and understanding how their covalent linkage influences the final vibrational signature.

Molecular Structure and Key Vibrational Modes

To properly interpret the IR spectrum, one must first consider the molecule's structure. This compound consists of a tricyclo[3.3.1.1³⁷]decane (adamantane) cage where one tertiary hydrogen atom is substituted with an acetyl group (-C(O)CH₃). The key bonds that give rise to prominent IR absorptions are:

-

The Carbonyl C=O Double Bond: This is typically the most intense and diagnostically significant peak in the spectrum.

-

The Adamantyl C-H Bonds: These include stretches and bends from the multiple CH₂ (methylene) and CH (methine) groups of the saturated cage.

-

The Methyl C-H Bonds: Stretches and bends associated with the -CH₃ group.

-

The C-C Framework: Vibrations from the adamantyl cage and its connection to the carbonyl carbon.

The following diagram illustrates the structure and highlights the bonds responsible for the most significant IR absorptions.

Caption: Molecular structure of this compound with key bonds highlighted.

Detailed Spectral Interpretation

The IR spectrum can be divided into two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).

The Functional Group Region (4000–1500 cm⁻¹)

This region contains the most identifiable peaks corresponding to specific functional groups.

-

C-H Stretching Vibrations (3000–2850 cm⁻¹): Since this compound is a fully saturated aliphatic compound (all sp³ hybridized carbons), its C-H stretching absorptions will appear below 3000 cm⁻¹.[4] The spectrum will show multiple strong, sharp peaks in this region arising from the numerous C-H bonds in the adamantyl cage and the methyl group.[5]

-

Asymmetric and Symmetric Stretches: Expect strong bands around 2900-2930 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) corresponding to the CH₂ and CH groups of the adamantyl framework.[5][6]

-

Methyl Group Stretches: The methyl group will also contribute absorptions in this range, typically around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).

-

-